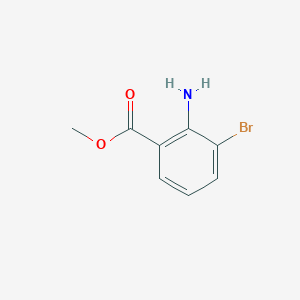

Methyl 2-amino-3-bromobenzoate

概述

描述

Methyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the second position and a bromine atom at the third position.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-bromobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. For instance, continuous flow reactors can be used to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce functional groups for downstream applications.

Table 1: Nucleophilic Substitution Reactions

BPO = Benzoyl peroxide

Key Findings :

-

Chlorination with dichlorohydantoin proceeds efficiently in DMF at elevated temperatures (110°C), achieving >85% yield under optimized conditions .

-

Copper-mediated coupling reactions enable the integration of thiophene or quinoline motifs, forming bioactive heterocycles .

Cyclization Reactions

The amino and ester functional groups facilitate cyclization to form fused ring systems.

Table 2: Cyclization Pathways

Mechanistic Insight :

-

Cyclization often proceeds via intramolecular electrophilic substitution, with the bromine atom acting as a leaving group.

-

Solvent polarity and catalyst choice (e.g., Pd vs. Cu) critically influence reaction kinetics and regioselectivity .

Functional Group Transformations

While the ester and amino groups are generally stable under substitution conditions, they can be modified in targeted reactions.

Table 3: Derivative Synthesis

| Reaction Type | Reagents | Product | Use Case |

|---|---|---|---|

| Ester hydrolysis | Aqueous HCl/NaOH, reflux | 2-Amino-3-bromobenzoic acid | Carboxylic acid-based drug intermediates |

| Amino acylation | Acetyl chloride, base | N-Acetyl derivatives | Stability enhancement for storage |

Practical Considerations :

-

Hydrolysis of the methyl ester requires careful pH control to prevent decomposition of the amino group.

-

Acylation improves compound stability but may reduce reactivity in subsequent coupling steps.

Antimicrobial Agent Development

Methyl 2-amino-3-bromobenzoate derivatives exhibit inhibitory activity against Pseudomonas aeruginosa by disrupting quorum sensing pathways. For example, thienoquinoline analogs derived from this compound show MIC values as low as 4 µg/mL .

Material Science Innovations

Polycyclic systems synthesized from this precursor demonstrate exceptional charge-carrier mobility (>10 cm²/V·s), making them candidates for organic semiconductor applications .

MIC = Minimum Inhibitory Concentration

科学研究应用

Medicinal Chemistry

Methyl 2-amino-3-bromobenzoate is utilized as a precursor in the synthesis of pharmaceutical compounds. Notably, it has been identified as a potent inhibitor of the lactoperoxidase enzyme (LPO), exhibiting an impressive inhibition constant (K_i) of . This suggests potential therapeutic applications in treating conditions where LPO activity is relevant.

Material Science

In material science, this compound is employed to develop polymers with tailored electronic and optical properties. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, enables the creation of materials with specific functionalities.

Biological Studies

This compound serves as a valuable tool in biochemical assays and studies involving protein-ligand interactions. Its role in inhibiting specific enzymes makes it useful for exploring biochemical pathways and understanding disease mechanisms .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Inhibition of Lactoperoxidase : A study demonstrated that this compound effectively inhibits LPO, which plays a crucial role in immune defense mechanisms . This finding opens avenues for further exploration in drug development targeting microbial infections.

- Synthesis of Aminobenzohydrazides : As a precursor for aminobenzohydrazides, this compound contributes to developing compounds with potential anticancer properties .

作用机制

The mechanism by which methyl 2-amino-3-bromobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .

相似化合物的比较

- Methyl 2-amino-4-bromobenzoate

- Methyl 3-amino-2-bromobenzoate

- Methyl 2-amino-5-bromobenzoate

Comparison: Methyl 2-amino-3-bromobenzoate is unique due to the specific positioning of the amino and bromine substituents on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho relationship between the amino and bromine groups in this compound can lead to different steric and electronic effects compared to its isomers .

生物活性

Methyl 2-amino-3-bromobenzoate, a compound with the chemical formula C9H10BrNO, is a derivative of benzoic acid that has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- CAS Number : 104670-74-8

- Molecular Weight : 229.09 g/mol

- Log P (octanol-water partition coefficient) : Ranges from 2.0 to 2.57, indicating moderate lipophilicity, which is essential for membrane permeability .

Pharmacokinetics and Drug Interaction

This compound is characterized by its ability to permeate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications. It has been identified as a substrate for P-glycoprotein (P-gp) but does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable profile for drug interactions .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific mechanisms remain to be elucidated. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested on several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells has been noted, although detailed pathways are yet to be fully mapped out .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound reported significant inhibition of bacterial growth in cultures of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate potency compared to standard antibiotics .

Anticancer Activity Investigation

In a recent investigation involving various human cancer cell lines, this compound was found to inhibit cell proliferation significantly. The study utilized MTT assays to assess cell viability and demonstrated IC50 values ranging from 20 µM to 30 µM across different cell types. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound .

Comparative Analysis of Related Compounds

| Compound | CAS Number | BBB Permeant | CYP Inhibition | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | 104670-74-8 | Yes | No | 50-100 |

| Methyl 2-amino-5-bromobenzoate | 206548-14-3 | Yes | No | 30-80 |

| Methyl 2-amino-4-bromobenzoate | 135484-83-2 | Yes | No | 40-90 |

属性

IUPAC Name |

methyl 2-amino-3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSIUBWPZRBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469497 | |

| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104670-74-8 | |

| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of methyl 2-amino-3-bromobenzoate?

A: While the provided articles do not explicitly state the molecular formula and weight of this compound, they do mention that it belongs to the class of methyl benzoate derivatives. [] Based on this information, we can deduce its structure:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。